molecular formula C7H8ClNO B1345702 3-Chloro-2-methoxyaniline CAS No. 51114-68-2

3-Chloro-2-methoxyaniline

Cat. No.: B1345702
CAS No.: 51114-68-2
M. Wt: 157.6 g/mol
InChI Key: VPZJHTWLWKFPQW-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxyaniline is an organic compound with the molecular formula C7H8ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and a methoxy group at the second position

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methoxyaniline plays a crucial role in biochemical reactions, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates, which can further react with cellular macromolecules, potentially leading to toxic effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn can alter gene expression profiles. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it can form adducts with DNA, resulting in mutations and genomic instability. Moreover, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade upon prolonged exposure to light and heat. Over time, the degradation products can accumulate and exert different biological effects compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to persistent alterations in cellular function, including chronic activation of stress response pathways and sustained inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce severe toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a sudden increase in toxicity, highlighting the importance of dose-dependent studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For instance, the presence of a methoxy group can influence its localization to the endoplasmic reticulum, where it can interact with metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with methanol in the presence of a base. The reaction typically requires heating and can be catalyzed by transition metal complexes such as cyclometalated ruthenium complexes . Another method involves the reduction of 3-chloro-2-nitroanisole using iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic reduction of nitro compounds. The process includes dissolving the nitro compound in a suitable solvent, adding a reducing agent, and maintaining the reaction at elevated temperatures and pressures to ensure complete reduction.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro precursor can be reduced to form this compound.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

3-Chloro-2-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxyaniline involves its interaction with various molecular targets. The methoxy group and chlorine atom on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-methoxyaniline is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic substitution reactions and potential for forming hydrogen bonds, which can influence its biological activity and industrial applications.

Properties

IUPAC Name

3-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZJHTWLWKFPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199123
Record name Aniline, 3-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51114-68-2
Record name Aniline, 3-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 3-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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